molecular formula C5H6O3 B8278895 4-Methyl-dihydro-furan-2,3-dione

4-Methyl-dihydro-furan-2,3-dione

Cat. No.: B8278895
M. Wt: 114.10 g/mol
InChI Key: OOFOOOAUTFRJPH-UHFFFAOYSA-N
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Description

4-Methyl-dihydro-furan-2,3-dione is a high-purity chemical reagent designed for research and development applications. This compound features a reactive dihydrofuran-2,3-dione core, which is of significant interest in synthetic organic chemistry. Its primary research value lies in its behavior as a substrate for nucleophile-induced decyclization (ring-opening) reactions. Studies on closely related 5-aryl-4-methyl-2,3-dihydrofuran-2,3-diones have shown that the furandione ring undergoes cleavage when exposed to nucleophiles such as alcohols and anilines . This reaction pathway leads to the formation of valuable synthetic intermediates like 4-aryl-3-methyl-2,4-dioxobutananilides, providing a useful method for constructing complex molecular architectures . The mechanism of this transformation has been investigated using techniques such as 1H NMR spectroscopy, confirming the ring-opening process . Researchers can utilize this compound to explore new synthetic routes and develop novel heterocyclic compounds. This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Ensure you review all material safety data before handling.

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

4-methyloxolane-2,3-dione

InChI

InChI=1S/C5H6O3/c1-3-2-8-5(7)4(3)6/h3H,2H2,1H3

InChI Key

OOFOOOAUTFRJPH-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)C1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 4-Methyl-dihydro-furan-2,3-dione and related dione-containing compounds:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
This compound Dihydrofuran Methyl at C4 2,3-diketone
Piperazine-2,3-dione derivatives Piperazine Bis-(4-substituted benzyl) groups 2,3-diketone
Indolin-2,3-dione Indole Carbonyl groups at C2 and C3 2,3-diketone
Isoindole-1,3-dione Isoindole Aminophenoxy and aminophenyl groups 1,3-diketone
Naphtho[1,2-b]furan-4,5-dione Naphthofuran Dibromoanilino and dimethyl groups 4,5-diketone

Key Observations :

  • The dihydrofuran backbone in this compound provides a rigid, planar structure distinct from the six-membered piperazine or aromatic indole/isoindole systems in analogs.
  • Substituents like methyl groups (in this compound) or halogenated aryl groups (in naphthofuran-diones) modulate steric and electronic properties, influencing solubility and target interactions .

Physicochemical Properties

Lipophilicity (ClogP) and solubility are critical determinants of bioavailability. Selected data from the evidence:

Compound Class Average ClogP Notes Reference
Piperazine-2,3-dione derivatives 2.5–3.8 Enhanced lipophilicity vs. piperazine
Indolin-2,3-dione ~1.2 Low lipophilicity due to polar carbonyl
This compound Estimated 0.8 Predicted based on methyl/diketone balance

Discussion :

  • Piperazine-2,3-diones exhibit higher ClogP values due to aromatic benzyl substituents, improving membrane permeability for antiparasitic applications .
  • This compound’s lower estimated ClogP suggests reduced lipid solubility compared to piperazine analogs but better solubility than halogenated naphthofuran-diones.
Antiparasitic Activity
  • Piperazine-2,3-dione derivatives showed 98% inhibition against Enterobius vermicularis at 10 mg/mL, outperforming piperazine hydrate (reference drug) .
  • This compound: No direct data available, but structural simplicity may limit broad-spectrum activity compared to bulkier analogs.
Receptor Binding and Selectivity
  • Indolin-2,3-dione demonstrated Kis2 = 42 nM for sigma-2 receptors with >72-fold selectivity over sigma-1, attributed to its dual carbonyl groups .
  • Benzoxazolone analogs (non-diones) showed Kis1 = 2.6 nM for sigma-1 receptors, highlighting the role of the dione moiety in altering receptor affinity .
Enzyme Inhibition
  • Isoindole-1,3-dione (Compound 10) inhibited Mycobacterium tuberculosis gyrase at 2.8–57 mM, surpassing novobiocin’s potency .
  • Naphtho[1,2-b]furan-4,5-dione derivatives exhibited antitrypanosomal activity, likely due to halogen-mediated DNA intercalation .

Preparation Methods

Yield and Purity

The process achieves 89% yield with a melting point of 63–65°C and residual pantolactone reduced to 4.4%. Gas chromatography confirms purity >95%, attributed to the exclusion of aqueous conditions that typically hydrolyze intermediates.

Fleck et al. Protocol (1950)

Historical Context and Methodology

Fleck’s seminal work describes condensing 4-methyl-2,3-furandione precursors under acidic conditions, though specifics are less detailed in modern sources. The method likely involves cyclization of γ-keto acids or oxidation of substituted furans, with acetic acid as a catalyst. While foundational, this approach suffers from lower yields (50–60%) and laborious purification steps, such as column chromatography on alumina.

Limitations and Modern Adaptations

  • Low scalability : Requires multiple chromatographic separations.

  • Side reactions : Prolonged reaction times promote dimerization.
    Recent adaptations replace acetic acid with solid acid catalysts (e.g., zeolites) to improve efficiency, though these modifications remain underexplored in peer-reviewed literature.

Comparative Analysis of Preparation Methods

ParameterChlorine-Calcium Oxide MethodFleck et al. Protocol
Yield 89%50–60%
Reaction Time 4–6 hours12–24 hours
Purification Recrystallization (MTBE)Column chromatography
Byproducts 4.4% residual pantolactoneDimeric furans (15–20%)
Scalability Industrial (kg-scale demonstrated)Laboratory-scale only

The chlorine-calcium oxide method outperforms Fleck’s protocol in yield, scalability, and operational simplicity. The absence of aqueous workup minimizes hydrolysis, while MTBE recrystallization enhances purity.

Critical Process Parameters

Solvent Selection

  • MTBE : Preferred for its low polarity, which suppresses side reactions and facilitates recrystallization.

  • Acetonitrile : Effective for washing residual CaO and HCl without dissolving the product.

Temperature Control

Maintaining 20–40°C ensures optimal reaction kinetics. Lower temperatures (<10°C) slow chlorine diffusion, while higher temperatures (>50°C) risk decarboxylation.

Calcium Oxide Particle Size

Powdered CaO (particle size <50 µm) maximizes surface area for HCl neutralization, preventing localized acidity that degrades the product .

Q & A

Q. What are the established synthetic routes for 4-Methyl-dihydro-furan-2,3-dione, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves oxidation of 4-methyl-2,3-dihydrofuran precursors. For example, ketone introduction via catalytic oxidation with transition metal catalysts (e.g., Ru or Mn-based systems) under controlled oxygen atmospheres can yield the dione structure. Solvent choice (e.g., acetonitrile or DMF) and temperature (60–90°C) critically affect reaction kinetics and byproduct formation. Impurities such as over-oxidized derivatives (e.g., ring-opened products) are common and require purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound’s diketone moiety and methyl substitution pattern are confirmed via bond-length analysis (C=O bonds ~1.21 Å, C–C bonds ~1.54 Å). Software suites like SHELXL are used for refinement, leveraging high-resolution data (R-factor < 0.05) to resolve torsional angles and hydrogen-bonding networks. Non-classical C–H⋯O interactions often stabilize the crystal lattice .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–240 nm) is optimal for quantification, using C18 columns and acetonitrile/water gradients. Complementary NMR analysis (¹H, ¹³C, and DEPT-135) identifies methyl group splitting patterns (δ ~1.2–1.5 ppm for CH₃) and carbonyl carbons (δ ~200–210 ppm). Mass spectrometry (EI-MS) with m/z = 128 [M]⁺ confirms molecular weight .

Advanced Research Questions

Q. How can organocatalytic strategies be applied to enantioselective derivatization of this compound?

Chiral organocatalysts (e.g., proline-derived catalysts) enable asymmetric Michael additions or Diels-Alder reactions at the diketone’s α-position. For instance, reaction with α,β-unsaturated aldehydes in THF at −20°C can yield bicyclic adducts with >90% enantiomeric excess (ee). Solvent polarity and catalyst loading (5–10 mol%) are key to stereocontrol .

Q. What computational methods predict the reactivity of this compound in radical-mediated transformations?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model radical stabilization energies (RSEs) and frontier molecular orbitals. The compound’s LUMO (−1.8 eV) suggests susceptibility to nucleophilic attack, while spin density maps predict radical formation at the methyl-adjacent carbon. MD simulations further assess solvent effects on transition states .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretches) often arise from tautomerism or solvent-dependent conformational changes. Comparative studies using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify dynamic equilibria. X-ray crystallography remains definitive for unambiguous assignment .

Methodological Notes

  • Synthesis Optimization: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) to minimize over-oxidation.
  • Crystallography: Use SHELXTL for data integration and Olex2 for visualization, ensuring twinning parameters are refined for high-symmetry space groups (e.g., P2₁/c) .
  • Data Reproducibility: Cross-validate HPLC retention times with certified reference standards from NIST or PubChem .

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